6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one
CAS No.: 1260670-07-2
Cat. No.: VC2961415
Molecular Formula: C8H7BrN2O
Molecular Weight: 227.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1260670-07-2 |
---|---|
Molecular Formula | C8H7BrN2O |
Molecular Weight | 227.06 g/mol |
IUPAC Name | 6-bromo-3,4-dihydro-2H-2,7-naphthyridin-1-one |
Standard InChI | InChI=1S/C8H7BrN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h3-4H,1-2H2,(H,10,12) |
Standard InChI Key | FUAUSSVPYSMDDX-UHFFFAOYSA-N |
SMILES | C1CNC(=O)C2=CN=C(C=C21)Br |
Canonical SMILES | C1CNC(=O)C2=CN=C(C=C21)Br |
Introduction
Chemical Identity and Basic Properties
6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one is a brominated derivative of the naphthyridine heterocyclic system, specifically containing a bromine atom at the 6-position and a partially reduced ring structure. The compound is characterized by the following identification parameters:
Table 1: Chemical Identity and Basic Properties
The compound contains a 2,7-naphthyridine core structure with a bromine substituent at the 6-position, a partially reduced 3,4-bond (dihydro), and a carbonyl group at position 1, creating a lactam functionality .
Structural Characteristics
Molecular Structure
The molecular structure of 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one features a bicyclic heterocyclic system with two nitrogen atoms. The structure consists of:
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A 2,7-naphthyridine core (a bicyclic system with nitrogen atoms at positions 2 and 7)
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A bromine substituent at position 6
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A reduced 3,4-bond (dihydro)
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A carbonyl group at position 1, forming a lactam functionality
Structural Identifiers
The compound can be identified using various structural identifiers:
Table 2: Structural Identifiers
Identifier Type | Value |
---|---|
InChI | InChI=1S/C8H7BrN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h3-4H,1-2H2,(H,10,12) |
InChIKey | FUAUSSVPYSMDDX-UHFFFAOYSA-N |
Canonical SMILES | C1CNC(=O)C2=CN=C(C=C21)Br |
These identifiers provide a standardized representation of the compound's structure that can be used in chemical databases and computational chemistry applications .
Synthesis Methods
Step | Reaction Type | Potential Reagents | Expected Conditions |
---|---|---|---|
1 | Bromination | N-bromosuccinimide (NBS) | 1,2-dichloroethane, room temperature, 3-4 hours |
2 | Cyclization | Diethyl malonate, base | Ethanol, reflux conditions |
3 | Reduction | Sodium borohydride or other selective reducing agents | Controlled conditions to reduce only specific bonds |
A possible synthetic pathway could begin with the bromination of a suitable aminopyridine derivative, followed by cyclization and selective reduction steps. This approach is supported by the synthesis of related brominated naphthyridines described in the literature .
Chemical Reactivity
The chemical reactivity of 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one is primarily dictated by its functional groups:
Reactive Sites
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Bromine substituent: Susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions
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Lactam functionality: Can undergo N-alkylation, O-alkylation, or reduction
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C=N bond in the pyridine ring: Potential site for nucleophilic attack
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Partially reduced ring: Possible site for oxidation or further reduction
Key Reaction Types
Table 4: Potential Reactions of 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one
Reaction Type | Reactive Site | Potential Reagents | Expected Products |
---|---|---|---|
Cross-coupling | C-Br bond | Boronic acids, Pd catalysts | 6-substituted derivatives |
N-alkylation | Lactam nitrogen | Alkyl halides, base | N-alkylated products |
Reduction | C=O bond | LiAlH₄, NaBH₄ | Alcohol derivatives |
Oxidation | Dihydro portion | KMnO₄, H₂O₂ | Fully aromatic systems |
These reactions can be utilized to generate a diverse array of derivatives with potentially enhanced or modified biological activities .
Applications in Medicinal Chemistry
Structure-Activity Relationships
The key structural features that contribute to potential biological activity include:
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The bromine atom, which can engage in halogen bonding with biological targets
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The lactam functionality, which can serve as a hydrogen bond donor/acceptor
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The partially reduced ring, which affects the compound's conformation and flexibility
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The 2,7-naphthyridine core, which provides a scaffold for multiple interaction points with biological targets
Comparison with Related Compounds
Structural Analogues
Several structurally related compounds provide context for understanding the properties and potential applications of 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one:
Table 5: Comparison with Related Compounds
Compound | CAS Number | Key Structural Difference | Significance |
---|---|---|---|
3,4-Dihydro-2,7-naphthyridin-1(2H)-one | Not specified | No bromine substituent | Parent compound |
6-Bromo-2,7-naphthyridin-1(2H)-one | 1260671-39-3 | Fully aromatic system | More rigid structure |
5-Bromo-2,7-naphthyridin-1(2H)-one | 1260663-94-2 | Bromine at position 5 | Different electronic properties |
6-Bromo-3,4-dihydro-1(2H)-naphthalenone | 66361-67-9 | Carbon instead of nitrogen at position 7 | Different heterocyclic system |
These structural analogues demonstrate how small modifications to the core structure can potentially lead to significant changes in chemical reactivity and biological activity .
Functional Derivatives
Derivatives of 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one can be created through various functional group transformations:
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C-6 substituted derivatives: Replacement of bromine with other functional groups through cross-coupling reactions
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N-substituted derivatives: Alkylation of the lactam nitrogen
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Carbonyl-modified derivatives: Reduction or derivatization of the carbonyl group
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Ring-modified derivatives: Further reduction or oxidation of the ring system
Analytical Methods
Spectroscopic Identification
While specific spectroscopic data for 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one is limited in the available literature, related compounds suggest the following characteristic spectral features:
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¹H NMR: Expected to show signals for the methylene protons (CH₂-CH₂) in the aliphatic region (2-3 ppm), aromatic protons, and the NH proton of the lactam
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¹³C NMR: Should display signals for the carbonyl carbon (~198 ppm), aromatic carbons, and aliphatic carbons
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Mass Spectrometry: Molecular ion peak at m/z 227 with characteristic isotope pattern for bromine-containing compounds
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IR Spectroscopy: Characteristic bands for the lactam C=O stretch (~1650-1680 cm⁻¹) and aromatic C=N stretches
Chromatographic Methods
Purification and analysis of 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one can be accomplished using:
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Column chromatography: Typically using silica gel with appropriate solvent systems (e.g., dichloromethane/methanol gradients)
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Thin-layer chromatography (TLC): Useful for reaction monitoring and purity assessment
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High-performance liquid chromatography (HPLC): For analytical and preparative separations
Current Research Directions
Current research involving 6-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one and related compounds focuses on several areas:
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Medicinal chemistry applications: Development of derivatives with enhanced biological activity
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Synthetic methodology: Improved methods for synthesis and functionalization
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Structure-activity relationship studies: Understanding how structural modifications affect biological activity
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Materials science applications: Exploration of naphthyridine derivatives for use in materials science
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